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molecular formula C10H16O4 B8695593 Ethyl 2-acetyl-3-ethoxybut-2-enoate CAS No. 99181-91-6

Ethyl 2-acetyl-3-ethoxybut-2-enoate

Cat. No. B8695593
M. Wt: 200.23 g/mol
InChI Key: HRRZQHSALUPAON-UHFFFAOYSA-N
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Patent
US08680104B2

Procedure details

A 5 L 4-neck flask equipped with a mechanical stirrer, condenser, thermowell, addition funnel and N2 inlet was charged with ethyl acetoacetate (493.1 g, 483 mL, 3.7931 mol, 1.0 equiv) and sodium ethoxide (3.1 g, 0.046 mol, 1.2 mol %). Ketene diethylacetal (880.0 g, 1000 mL, 7.5862 mol, 2.0 equiv) was added over 1 hr maintaining the reaction temperature at <22° C. by external cooling. When addition was complete, the reaction mixture was heated at 85° C.±5° C. for 7.5 hr. The yellow brown reaction mixture was cooled to room temperature and stirred overnight. Much of the lower boiling components [EtOH, EtOAc, Me(OEt)3] were stripped on a roto-evaporator (bath temperature ˜65° C.). The residual yellow-orange oil was distilled, collecting the fraction with by 100-107° C. (1.8-2.1 Torr) to give 675.2 g (89%) of product as a yellow liquid.
Quantity
483 mL
Type
reactant
Reaction Step One
Quantity
3.1 g
Type
catalyst
Reaction Step One
Quantity
1000 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Me(OEt)3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
89%

Identifiers

REACTION_CXSMILES
[C:1]([O:7][CH2:8][CH3:9])(=[O:6])[CH2:2][C:3]([CH3:5])=[O:4].[CH2:10]([O:12][C:13](OCC)=[CH2:14])[CH3:11].CCO>[O-]CC.[Na+].CCOC(C)=O>[C:3]([C:2](=[C:10]([O:12][CH2:13][CH3:14])[CH3:11])[C:1]([O:7][CH2:8][CH3:9])=[O:6])(=[O:4])[CH3:5] |f:3.4|

Inputs

Step One
Name
Quantity
483 mL
Type
reactant
Smiles
C(CC(=O)C)(=O)OCC
Name
Quantity
3.1 g
Type
catalyst
Smiles
[O-]CC.[Na+]
Step Two
Name
Quantity
1000 mL
Type
reactant
Smiles
C(C)OC(=C)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCO
Step Four
Name
Me(OEt)3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 5 L 4-neck flask equipped with a mechanical stirrer, condenser
ADDITION
Type
ADDITION
Details
thermowell, addition funnel and N2 inlet
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the reaction temperature at <22° C. by external cooling
ADDITION
Type
ADDITION
Details
When addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated at 85° C.±5° C. for 7.5 hr
Duration
7.5 h
CUSTOM
Type
CUSTOM
Details
were stripped on a roto-evaporator (bath temperature ˜65° C.)
DISTILLATION
Type
DISTILLATION
Details
The residual yellow-orange oil was distilled
CUSTOM
Type
CUSTOM
Details
collecting the fraction with by 100-107° C. (1.8-2.1 Torr)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(=O)C(C(=O)OCC)=C(C)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 675.2 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 88.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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